Lithium hypobromite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13824-95-8 |

|---|---|

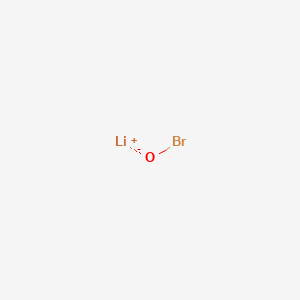

Molecular Formula |

LiBrO |

Molecular Weight |

102.843 |

IUPAC Name |

lithium;hypobromite |

InChI |

InChI=1S/BrO.Li/c1-2;/q-1;+1 |

InChI Key |

JOUZTPYNXDURHJ-UHFFFAOYSA-N |

SMILES |

[Li+].[O-]Br |

Synonyms |

Hypobromous acid, lithium salt |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Lithium Hypobromite from Lithium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium hypobromite (LiOBr) is a reactive halogen species with potential applications in organic synthesis and as a disinfectant. However, its inherent instability presents significant challenges in its preparation and storage. This technical guide provides an in-depth overview of the synthesis of this compound from lithium hydroxide. Direct synthesis yields an unstable solution prone to rapid disproportionation. Therefore, this document focuses on two primary approaches: the direct, unstabilized synthesis for in situ applications and the more practical synthesis of a stabilized aqueous solution. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to aid researchers in the safe and effective generation of this compound solutions.

Introduction

This compound is the lithium salt of hypobromous acid. The hypobromite anion (BrO⁻) contains bromine in the +1 oxidation state, making it a moderately strong oxidizing agent.[1] This reactivity is central to its utility in various chemical transformations. However, the hypobromite ion is thermodynamically unstable and tends to disproportionate into bromide (Br⁻) and bromate (BrO₃⁻) ions, especially in neutral or acidic solutions and at elevated temperatures.[2] Consequently, the synthesis of a stable, storable solution of this compound is not trivial and typically requires the addition of stabilizing agents.

This guide will detail the chemical principles and practical methodologies for the synthesis of this compound from lithium hydroxide, with a strong emphasis on the preparation of stabilized solutions suitable for laboratory use.

Chemical Principles

The synthesis of this compound from lithium hydroxide is based on the disproportionation of bromine in an alkaline solution. When elemental bromine (Br₂) is added to an aqueous solution of lithium hydroxide (LiOH), the bromine is simultaneously oxidized and reduced.

Unstabilized Reaction:

The primary reaction forms this compound and lithium bromide:

Br₂ + 2 LiOH → LiOBr + LiBr + H₂O

However, the this compound formed is susceptible to a secondary disproportionation reaction, which is accelerated by temperatures above 0°C:

3 LiOBr → 2 LiBr + LiBrO₃

This secondary reaction is a significant challenge as it consumes the desired product. To overcome this, the synthesis is often performed at low temperatures, and for applications requiring a stable solution, a stabilizing agent is added.

Synthesis Methodologies

Two primary methodologies for the synthesis of this compound are presented: an unstabilized method for immediate, in situ use, and a stabilized method for preparing a solution with a longer shelf-life.

Unstabilized this compound for In Situ Use

This method is suitable when the this compound is to be used immediately in a subsequent reaction. The key is to generate the hypobromite at a low temperature and use it before significant disproportionation can occur.

Experimental Protocol:

-

Prepare a solution of lithium hydroxide in water.

-

Cool the lithium hydroxide solution to a temperature between -5°C and 0°C using an ice-salt bath.

-

Slowly add liquid bromine dropwise to the cold, stirred lithium hydroxide solution. Maintain the temperature below 5°C during the addition.

-

The resulting pale yellow solution contains this compound and is ready for immediate use.

Quantitative Data for Unstabilized Synthesis:

| Parameter | Value | Reference |

| Temperature | -5°C to 10°C | |

| Hydroxide:Bromine Molar Ratio | 2:1 to 3:1 | [3] |

Stabilized this compound Solution

For applications requiring a stable solution of this compound, the addition of a stabilizing agent is necessary. Sulfamic acid and its salts, such as sodium sulfamate, are effective stabilizers. The following protocol is adapted from patented procedures for the synthesis of stabilized sodium hypobromite.[4]

Experimental Protocol:

-

Preparation of Unstabilized this compound:

-

Prepare a concentrated aqueous solution of lithium hydroxide.

-

Under vigorous stirring, cool the lithium hydroxide solution to 0 ± 5°C.[4]

-

Gradually add liquid bromine to the solution, ensuring the temperature is maintained at 0 ± 5°C.[4] The recommended molar ratio of hydroxide to bromine is at least 2.2:1.[5][4] This will produce a solution of unstabilized this compound and lithium bromide.

-

-

Stabilization:

-

Prepare an aqueous solution of a sulfamic compound (e.g., sodium sulfamate).

-

Gradually add the sulfamate solution to the cold, unstabilized this compound solution, maintaining the temperature between -5°C and 10°C (preferably 0-5°C).[4]

-

The molar ratio of sulfamate to hypobromite should be between 1:1 and 2:1.[5]

-

The resulting solution is a stabilized aqueous solution of this compound.

Quantitative Data for Stabilized Synthesis:

| Parameter | Value | Reference |

| Reaction Temperature | -5°C to 10°C (preferably 0 ± 5°C) | [4] |

| LiOH:Bromine Molar Ratio | 2:1 to 3:1 (preferably ≥ 2.2:1) | [5][4] |

| Sulfamate:Hypobromite Molar Ratio | 1:1 to 2:1 (preferably 1.2:1 to 1.5:1) | [5] |

Reaction Pathways and Workflows

The following diagrams illustrate the reaction pathways and experimental workflows for the synthesis of this compound.

Caption: Unstabilized Synthesis Workflow.

Caption: Stabilized Synthesis Workflow.

Caption: Disproportionation Pathway of Bromine.

Safety Considerations

-

Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Lithium Hydroxide (LiOH): Corrosive. Avoid contact with skin and eyes.

-

Reactions: The reaction of bromine with lithium hydroxide is exothermic. Proper temperature control is crucial to prevent overheating and accelerated disproportionation of the product.

Conclusion

The synthesis of this compound from lithium hydroxide is a feasible but challenging process due to the inherent instability of the hypobromite ion. For applications where the immediate use of this compound is intended, an unstabilized solution can be generated in situ at low temperatures. However, for most practical laboratory applications, the preparation of a stabilized solution using a sulfamic compound is recommended. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers to successfully synthesize and utilize this compound solutions. Careful attention to temperature control and safety precautions is paramount throughout the synthesis process.

References

- 1. This compound (13824-95-8) for sale [vulcanchem.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. MXPA04010987A - Process for the preparation of concentrated solutions of stabilized hypobromites. - Google Patents [patents.google.com]

- 4. US20110183005A1 - Process for the preparation of concentrated solutions of stabilized hypobromites - Google Patents [patents.google.com]

- 5. US7939042B2 - Process for the preparation of concentrated solutions of stabilized hypobromites - Google Patents [patents.google.com]

Theoretical Properties of the Hypobromite Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypobromite anion (BrO⁻) is a highly reactive halogen oxoanion with significant implications in various scientific domains, including organic synthesis, water treatment, and innate immunology. Despite its utility, its inherent instability presents challenges in its handling and characterization. This technical guide provides a comprehensive overview of the core theoretical properties of the hypobromite anion, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter this reactive species.

Core Theoretical Properties

The fundamental characteristics of the hypobromite anion are dictated by its electronic structure and molecular geometry. These properties, in turn, influence its reactivity and spectroscopic signatures.

Electronic Structure and Molecular Geometry

The hypobromite anion consists of a bromine atom single-bonded to an oxygen atom, with the negative charge localized primarily on the oxygen. The Lewis structure of the hypobromite anion shows a single bond between the bromine and oxygen atoms, with three lone pairs on the bromine and three lone pairs on the oxygen. This arrangement results in a linear molecular geometry.[1] The Br-O bond length has been determined to be approximately 1.82 Å.[2]

The hybridization of the central bromine atom is often described as sp³, accommodating the bonding pair and the three lone pairs.[1] The molecule is polar due to the difference in electronegativity between bromine and oxygen and the asymmetric distribution of electron density.[1]

Thermochemical Properties

The thermodynamic stability of the hypobromite anion is a critical factor in its chemistry. It is known to be thermodynamically unstable and prone to disproportionation into bromide (Br⁻) and bromate (BrO₃⁻) ions.[2] The rate of this decomposition is influenced by factors such as temperature, pH, and concentration. Quantitative thermochemical data for the gaseous and aqueous hypobromite anion are summarized in the table below.

| Property | Value | Units | Notes |

| Standard Enthalpy of Formation (ΔHf°) | |||

| BrO⁻ (g) | -83.7 ± 9.6 | kJ/mol | For the gaseous anion. |

| Standard Gibbs Free Energy of Formation (ΔGf°) | |||

| BrO⁻ (aq) | -37 | kJ/mol | For the aqueous anion.[3] |

| Standard Molar Entropy (S°) | |||

| BrO⁻ (aq) | 42 | J/(mol·K) | For the aqueous anion.[3] |

| Bond Length (Br-O) | 1.82 | Å | [2] |

Vibrational Frequencies

The vibrational frequency of the hypobromite anion is a key spectroscopic marker. Due to its simple diatomic nature, it exhibits a single stretching mode. The experimentally determined vibrational frequency from photoelectron spectroscopy is presented in the table below.

| Spectroscopic Data | Value | Units |

| Vibrational Frequency (Br-O Stretch) | 770 ± 20 | cm⁻¹ |

Experimental Protocols

The high reactivity and instability of hypobromite necessitate its preparation in situ for most applications. The following protocols detail the synthesis and quantitative analysis of sodium hypobromite solutions.

In Situ Synthesis of Aqueous Sodium Hypobromite

This protocol describes the preparation of a sodium hypobromite solution for immediate use.

Materials:

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Deionized water

-

Ice bath

Procedure:

-

Prepare a cold solution of sodium hydroxide by dissolving the desired amount of NaOH in chilled deionized water. A typical concentration is around 2M.

-

Cool the NaOH solution to below 10°C using an ice bath.

-

Slowly add bromine to the cold, stirred NaOH solution. The molar ratio of NaOH to Br₂ should be at least 2:1 to ensure a basic environment and promote the formation of hypobromite over other bromine species.[1] The reaction is exothermic, so the temperature should be carefully monitored and maintained below 10°C to minimize disproportionation.[1]

-

Continue stirring until all the bromine has reacted, and the solution becomes a pale yellow color.[1]

-

The resulting sodium hypobromite solution should be used immediately for the intended application.

Quantitative Analysis by Iodometric Titration

This protocol outlines the determination of the concentration of a freshly prepared sodium hypobromite solution.

Materials:

-

Sodium hypobromite solution (sample)

-

Potassium iodide (KI), 10% (w/v) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Sulfuric acid (H₂SO₄), 1 M solution

-

Starch indicator solution, 1% (w/v)

-

Burette, flasks, and other standard titration equipment

Procedure:

-

Pipette a known volume of the sodium hypobromite solution into an Erlenmeyer flask.

-

Add an excess of the potassium iodide solution.

-

Carefully acidify the mixture with the sulfuric acid solution. In the acidic solution, hypobromite oxidizes iodide to iodine, forming a yellow-brown solution. BrO⁻(aq) + 2I⁻(aq) + 2H⁺(aq) → Br⁻(aq) + I₂(aq) + H₂O(l)

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale straw color. I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears. This is the endpoint of the titration.

-

Record the volume of sodium thiosulfate solution used and calculate the concentration of the hypobromite solution based on the stoichiometry of the reactions.

Key Signaling and Reaction Pathways

The hypobromite anion is a key intermediate in both biological and synthetic chemical transformations. The following diagrams illustrate two important pathways involving hypobromite.

Biological Production of Hypobromite by Eosinophil Peroxidase

Eosinophils, a type of white blood cell, produce hypobromous acid (the conjugate acid of hypobromite) as part of the innate immune response to combat pathogens. This process is catalyzed by the enzyme eosinophil peroxidase.

Caption: Production of hypobromite by eosinophil peroxidase.

The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that utilizes hypobromite (generated in situ) to convert a primary amide into a primary amine with one fewer carbon atom.[4]

Caption: Mechanism of the Hofmann rearrangement.

Conclusion

The hypobromite anion, despite its transient nature, is a species of considerable scientific interest. A thorough understanding of its theoretical properties, including its electronic structure, thermochemistry, and vibrational characteristics, is essential for its effective and safe utilization in research and development. This guide has provided a consolidated resource of these properties, along with practical experimental protocols and visualizations of its key roles in biological and synthetic pathways. It is our hope that this document will aid researchers in their work with this important and reactive chemical entity.

References

Technical Guide: Chemical Properties of Lithium Hypobromite (CAS 13824-95-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypobromite (CAS 13824-95-8) is an inorganic compound with the chemical formula LiBrO.[1][2][3] It is the lithium salt of hypobromous acid. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, compiled from available literature and database sources. The information is intended to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, a combination of computed properties and qualitative descriptions provides a foundational understanding of the compound. The following tables summarize the available quantitative data.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | BrLiO | [1][2][3][4][5] |

| Molecular Weight | 102.843 g/mol | [1] |

| 102.9 g/mol | [4] | |

| IUPAC Name | lithium;hypobromite | [1][4] |

| CAS Number | 13824-95-8 | [1][4] |

| Standard InChI | InChI=1S/BrO.Li/c1-2;/q-1;+1 | [1][4] |

| Standard InChIKey | JOUZTPYNXDURHJ-UHFFFAOYSA-N | [1][4] |

| SMILES | [Li+].[O-]Br | [1][4] |

| Exact Mass | 101.92926 Da | [4] |

| Monoisotopic Mass | 101.92926 Da | [4] |

| Topological Polar Surface Area | 23.1 Ų | [4] |

| Heavy Atom Count | 3 | [4] |

| Complexity | 4.8 | [4] |

| Covalently-Bonded Unit Count | 2 | [4] |

Table 2: Physical and Reactivity Properties of this compound

| Property | Description | Source |

| Physical State | Solid in its pure form. | [1] |

| Solubility | Generally good solubility in polar solvents such as water. | [1] |

| Stability | Sensitive to heat and light. In aqueous solution, it gradually decomposes to yield lithium bromide and oxygen, a process accelerated by elevated temperatures. Stability is favored under alkaline conditions. | [1] |

| Reactivity | A moderately strong oxidizing agent due to the hypobromite anion (BrO⁻), where bromine is in the +1 oxidation state. It can accept electrons in redox reactions. | [1] |

Experimental Protocols

General Workflow for Characterization

The following diagram outlines a general workflow for the synthesis and characterization of this compound, based on common laboratory practices for similar compounds.

Methodology for Key Characterization Steps:

-

Synthesis: The synthesis of this compound would likely involve the reaction of a lithium base, such as lithium hydroxide, with bromine in an aqueous solution under controlled temperature and pH to favor the formation of the hypobromite ion over other bromine species.

-

Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy could be used to identify the characteristic vibrational modes of the hypobromite (Br-O) bond.

-

Thermal Analysis: Thermogravimetric analysis (TGA) would provide information on the decomposition temperature and the nature of the decomposition products. Differential scanning calorimetry (DSC) could be used to determine any phase transitions and the enthalpy of decomposition.

-

Purity Determination: The concentration of the hypobromite ion can be determined by iodometric titration. The lithium content can be quantified using techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Solubility Assessment: The solubility in water and other polar solvents can be determined by preparing saturated solutions at a specific temperature, followed by quantification of the dissolved lithium or hypobromite concentration.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activity and signaling pathways of this compound. The biological effects of lithium are extensively studied, primarily in the context of lithium salts like lithium carbonate and lithium chloride used as mood stabilizers in the treatment of bipolar disorder. These effects are attributed to the lithium ion (Li⁺) and its interaction with various intracellular signaling pathways, including the inhibition of glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase.

However, it is crucial to note that this information pertains to the lithium ion and not specifically to the this compound compound. The hypobromite ion is a strong oxidizing agent and is expected to have its own distinct biological effects, likely related to oxidative stress. Without specific studies on this compound, any discussion of its interaction with signaling pathways would be speculative.

The following diagram illustrates a simplified overview of the well-established signaling pathways affected by the lithium ion , which should not be directly extrapolated to this compound without experimental validation.

Safety and Handling

This compound is classified as an oxidizing solid and is corrosive.[4] It can intensify fire and cause severe skin burns and eye damage.[4] It is also very toxic to aquatic life.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from combustible materials.

Conclusion

This compound is a reactive inorganic compound with potential applications as an oxidizing agent. While its basic chemical identity is established, there is a notable absence of comprehensive, experimentally determined quantitative data in the public domain. Furthermore, its specific biological activities and interactions with cellular signaling pathways remain uninvestigated. The information provided in this guide summarizes the current state of knowledge and highlights the need for further research to fully characterize the properties and potential applications of this compound. Researchers are encouraged to employ standard analytical techniques for a more detailed investigation of its physicochemical and biological characteristics.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Lithium Hypobromite

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lithium hypobromite (LiOBr) is an inorganic compound of interest due to the reactive nature of the hypobromite anion. This document provides a comprehensive overview of the molecular structure and chemical bonding of this compound. Given the limited direct experimental data on LiOBr, this guide synthesizes information from analogous, well-characterized compounds, such as sodium hypobromite, and outlines theoretical considerations and standard experimental protocols for its study. The content is structured to be a valuable resource for researchers in inorganic chemistry and drug development, where hypohalites can act as potent oxidizing agents.

Introduction

This compound, with the chemical formula LiOBr, is the lithium salt of hypobromous acid. It is an ionic compound consisting of a lithium cation (Li⁺) and a hypobromite anion (BrO⁻)[1]. In the hypobromite ion, bromine is in the +1 oxidation state, which makes the compound a moderately strong oxidizing agent[1][2]. Like other alkali metal hypobromites, LiOBr is expected to be unstable, readily undergoing disproportionation to form lithium bromide (LiBr) and lithium bromate (LiBrO₃), particularly in solution and at elevated temperatures[2][3]. This inherent instability is a primary reason for the scarcity of detailed structural studies on the isolated compound.

This guide will cover the theoretical and extrapolated structural parameters, the nature of the chemical bonding, proposed experimental protocols for synthesis and characterization, and a logical workflow for its analysis.

Molecular Structure and Bonding

The molecular structure of this compound is best understood by considering its constituent ions: the lithium cation (Li⁺) and the hypobromite anion (BrO⁻).

2.1. Ionic Bonding

The primary interaction between the lithium cation and the hypobromite anion is ionic. The lithium atom transfers its single valence electron to the more electronegative hypobromite group, resulting in the formation of Li⁺ and BrO⁻ ions. In a solid-state lattice, these ions would be arranged in a crystal structure determined by their relative sizes and the minimization of electrostatic repulsion. While the specific crystal structure of LiOBr has not been experimentally determined, it can be visualized as a lithium ion coordinated to the oxygen atom of the hypobromite group[1].

2.2. Covalent Bonding in the Hypobromite Anion

Within the hypobromite anion (BrO⁻), the bromine and oxygen atoms are linked by a single covalent bond. The BrO⁻ ion is a diatomic species and is therefore linear.

2.3. Geometric Parameters

Direct experimental data on the geometric parameters (bond lengths, angles) of solid this compound are not available in the current literature. However, valuable insights can be drawn from single-crystal X-ray diffraction studies of the closely related compound, sodium hypobromite pentahydrate (NaOBr·5H₂O). This is the most well-characterized crystalline form of a hypobromite salt[4].

The key structural parameter for the hypobromite anion is the Br-O bond length.

Table 1: Quantitative Data on Hypobromite Anion Geometry

| Parameter | Value | Compound | Method | Reference |

|---|---|---|---|---|

| Br-O Bond Length | 1.820(3) Å | Sodium Hypobromite Pentahydrate (NaOBr·5H₂O) | Single-Crystal X-ray Diffraction (at 173 K) | [4][5] |

| Br-O Bond Length | 1.82 Å | Hypobromite Ion (general) | Not Specified |[2] |

Based on this data, the Br-O bond length in this compound is expected to be approximately 1.82 Å. The Li-O bond would be ionic in nature, and its length would depend on the coordination environment within the crystal lattice.

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and characterization of this compound, based on established procedures for analogous alkali metal hypohalites.

3.1. Synthesis of this compound Solution

Objective: To prepare an aqueous solution of this compound for use as a reagent. This method is based on the general synthesis of alkali metal hypobromites[2][3].

Materials:

-

Bromine (Br₂)

-

Lithium hydroxide (LiOH)

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a solution of lithium hydroxide by dissolving a stoichiometric amount in cold distilled water. The concentration should be carefully controlled.

-

Cool the lithium hydroxide solution to 0°C using an ice bath. This is critical to minimize the disproportionation of the hypobromite product into bromate and bromide[2].

-

Slowly add liquid bromine (Br₂) dropwise to the cold, stirred lithium hydroxide solution. The reaction is a disproportionation of bromine in an alkaline medium.

-

Reaction: Br₂ + 2 LiOH(aq) → LiBr(aq) + LiOBr(aq) + H₂O(l)

-

-

Maintain the temperature at or below 0°C throughout the addition of bromine.

-

The resulting solution will be a pale yellow-orange, indicating the presence of the hypobromite ion. This solution should be used in situ immediately after preparation due to its instability.

3.2. Characterization Workflow

A comprehensive characterization of the synthesized this compound would involve several spectroscopic and analytical techniques to confirm its structure and purity.

Table 2: Proposed Techniques for LiOBr Characterization

| Technique | Purpose | Expected Outcome |

|---|---|---|

| Raman Spectroscopy | To identify the Br-O stretching vibration. | A characteristic vibrational band for the Br-O single bond. Useful for analyzing the solution in situ. |

| Infrared (IR) Spectroscopy | To identify the Br-O stretching vibration in a solid sample. | An absorption band corresponding to the Br-O stretch. May be challenging due to the ionic nature and instability. |

| UV-Visible Spectroscopy | To detect the hypobromite ion in solution. | The BrO⁻ ion has a characteristic absorption maximum in the UV region. |

| X-ray Crystallography | To determine the precise solid-state structure, including bond lengths and crystal lattice. | Definitive determination of the Li-O and Br-O bond lengths and the crystal packing. This would require the challenging task of isolating a stable, single crystal. |

Diagram 1: Logical Workflow for Synthesis and Characterization of LiOBr

Caption: Workflow for LiOBr Synthesis and Characterization.

Visualization of Bonding

To visualize the fundamental bonding relationships within this compound, a simple diagram can be constructed. It illustrates the ionic attraction between the lithium cation and the hypobromite anion, as well as the covalent bond within the anion.

Diagram 2: Bonding in this compound

Caption: Ionic and covalent bonding in LiOBr.

Conclusion

While this compound remains a sparsely characterized compound, a robust model of its molecular structure and bonding can be constructed from fundamental chemical principles and data from analogous compounds. It is an ionic compound featuring a Li⁺ cation and a BrO⁻ anion. Within the anion, a covalent bond exists between bromine and oxygen with an estimated length of 1.82 Å. The instability of LiOBr makes its isolation and characterization challenging, necessitating in situ preparation and analysis for most applications. The experimental protocols and characterization workflows outlined in this guide provide a framework for future research into this and other unstable hypohalite species, which are of significant interest for their oxidative properties in synthetic chemistry and other scientific fields.

References

A Comprehensive Technical Guide to Quantum Chemical Calculations of Lithium Hypobromite (LiOBr)

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of lithium hypobromite (LiOBr). Due to the limited availability of direct experimental and computational data for this specific molecule, this document serves as a detailed protocol for researchers to conduct such studies. It outlines proposed computational methodologies, including the selection of appropriate levels of theory and basis sets, and details the expected quantitative data, such as optimized molecular geometries, vibrational frequencies, and electronic properties. The guide also includes visualizations of the computational workflow and the predicted molecular structure to facilitate a deeper understanding of the theoretical approach to characterizing this reactive inorganic species. The information herein is intended to empower researchers in computational chemistry, materials science, and drug development to investigate the properties of this compound and related compounds.

Introduction

This compound (LiOBr) is an inorganic compound with potential applications as an oxidizing agent, similar to other alkali metal hypohalites.[1] A thorough understanding of its molecular structure, stability, and reactivity is crucial for its safe and effective utilization. Quantum chemical calculations offer a powerful in silico approach to determine these properties with high accuracy, complementing and guiding experimental investigations.

This guide presents a detailed methodology for performing quantum chemical calculations on this compound. The protocols and expected outcomes are based on established computational techniques successfully applied to related alkali metal halides and other lithium-containing molecules.[2][3]

Proposed Computational Methodology

The following section details a robust computational protocol for the quantum chemical characterization of this compound. The choice of methodology aims to balance computational cost with accuracy, providing reliable predictions of molecular properties.

Software Selection

A variety of quantum chemistry software packages are capable of performing the proposed calculations. Prominent examples include:

-

Gaussian: A widely used commercial software package with a comprehensive suite of computational methods and a user-friendly interface.[4][5]

-

ORCA: A powerful and versatile quantum chemistry program that is free for academic use and excels in calculations on inorganic and organometallic systems.[1][6]

-

GAMESS: An open-source quantum chemistry package offering a broad range of functionalities.[7]

This guide will use a syntax generally applicable to these programs.

Level of Theory

The choice of the level of theory is critical for obtaining accurate results. For a molecule like this compound, which involves a metal, a halogen, and ionic bonding characteristics, the following methods are recommended:

-

Møller-Plesset Perturbation Theory (MP2): This post-Hartree-Fock method includes electron correlation effects, which are important for accurate geometry and frequency calculations.

-

Coupled Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate energies and properties, albeit at a higher computational cost. It is recommended for final single-point energy calculations on the optimized geometry.

-

Density Functional Theory (DFT): DFT methods offer a good balance of accuracy and computational efficiency. A range of functionals can be employed, with hybrid functionals like B3LYP or PBE0 often providing reliable results for main group elements.

Basis Set Selection

The basis set describes the atomic orbitals used in the calculation. For accurate calculations involving a heavy element like bromine, a suitable basis set is crucial.

-

For Lithium and Oxygen: Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are appropriate. The inclusion of diffuse functions (+) is important for accurately describing the anionic character of the hypobromite moiety.

-

For Bromine: Due to the larger number of electrons and the importance of relativistic effects, an effective core potential (ECP) is recommended to replace the inner-shell electrons, reducing computational cost.[2] The LANL2DZ or the more modern def2-TZVP basis sets with their corresponding ECPs are excellent choices.[8] For higher accuracy, all-electron basis sets that account for scalar relativistic effects, such as the aug-cc-pVTZ-DK basis set, can be used.[9]

Calculation Steps

-

Geometry Optimization: The first step is to determine the equilibrium geometry of the LiOBr molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The optimization should be performed using a reliable method such as MP2 or a suitable DFT functional.

-

Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[10] This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

-

-

Electronic Property Calculations: Once the optimized geometry is obtained, a single-point energy calculation can be performed using a higher level of theory (e.g., CCSD(T)) to obtain a more accurate electronic energy. This calculation will also yield various electronic properties, such as the dipole moment and the distribution of electron density.

-

Population Analysis: A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges, providing insight into the ionic and covalent character of the bonds.[3][11]

Expected Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound. The values provided are illustrative and based on known data for the hypobromite anion and related alkali metal halides.

Table 1: Predicted Optimized Molecular Geometry of this compound

| Parameter | Predicted Value |

| Li-O Bond Length (Å) | ~1.6 - 1.8 |

| O-Br Bond Length (Å) | ~1.82[6] |

| Li-O-Br Bond Angle (°) | ~100 - 110 |

Table 2: Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| ν₁ | O-Br Stretch | ~600 - 700 |

| ν₂ | Li-O Stretch | ~400 - 500 |

| ν₃ | Li-O-Br Bend | ~200 - 300 |

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| Dipole Moment (Debye) | High (indicative of a polar molecule) |

| Mulliken Charge on Li | ~+0.8 to +0.9 |

| Mulliken Charge on O | ~-0.6 to -0.8 |

| Mulliken Charge on Br | ~-0.1 to -0.3 |

| HOMO-LUMO Gap (eV) | Moderate (indicative of reactivity) |

Visualization of Computational Workflow and Molecular Structure

Visual diagrams are essential for understanding the logical flow of the computational process and the resulting molecular structure. The following diagrams are generated using the DOT language.

References

- 1. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 2. Group of Prof. Hendrik Zipse | Effective Core Potentials (ECP) [zipse.cup.uni-muenchen.de]

- 3. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]

- 4. ritme.com [ritme.com]

- 5. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 6. ORCA - FACCTs [faccts.de]

- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 8. Using all built-in basis sets for heavy atoms/molecules - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]

- 9. researchgate.net [researchgate.net]

- 10. gaussian.com [gaussian.com]

- 11. Mulliken [cup.uni-muenchen.de]

A Technical Guide to the Discovery and First Synthesis of Lithium Hypobromite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypobromite (LiOBr) is an inorganic compound that, while not as extensively documented as its sodium and potassium counterparts, holds potential as a versatile oxidizing agent in organic synthesis. Its utility lies in the reactive nature of the hypobromite ion (OBr⁻), which can participate in a variety of chemical transformations. This technical guide provides a comprehensive overview of the inferred discovery and the fundamental methods for the first synthesis of this compound, tailored for a scientific audience. The information is presented with a focus on experimental detail and practical application.

The Inferred Discovery of this compound

A specific, documented historical account of the "discovery" of this compound is not prominent in scientific literature. Its discovery is intrinsically linked to the foundational work on bromine and its compounds in the early 19th century.

In 1826, the French chemist Antoine Jérôme Balard announced the discovery of a new element, which he named bromine.[1] His investigations, published in the Annales de Chimie et de Physique, involved the reaction of this new element with alkaline solutions.[1] In his efforts to purify bromine, Balard treated it with caustic potash (potassium hydroxide), a process that would have inevitably led to the formation of potassium hypobromite (KOBr) and potassium bromide (KBr) in solution through a disproportionation reaction.[1]

Given the established understanding of the periodic trends and the similar reactivity of alkali metals, the synthesis of other alkali metal hypobromites, including this compound, would have been a logical and straightforward extension of Balard's work.[2] Therefore, it is highly probable that the first synthesis of this compound was not a distinct, celebrated event but rather an implicit outcome of the broader exploration of bromine's chemistry with various alkalis. The synthesis would have followed the analogous reaction of treating bromine with lithium hydroxide.

First Synthesis: Experimental Protocols

The first synthesis of this compound can be achieved through two primary methods, adapted from the general procedures for preparing alkali metal hypobromites.[3][4] These methods are the direct reaction of bromine with an alkali hydroxide and the reaction of an alkali metal hypochlorite with a bromide salt.

Method 1: Direct Reaction of Bromine with Lithium Hydroxide

This is the most direct and historically inferred method for the preparation of this compound. It involves the disproportionation of bromine in an alkaline solution.

Reaction:

Br₂ + 2 LiOH → LiOBr + LiBr + H₂O

Experimental Protocol:

-

Preparation of Lithium Hydroxide Solution: Prepare a solution of lithium hydroxide (LiOH) in distilled water. The concentration can be varied depending on the desired concentration of the final this compound solution. For laboratory-scale synthesis, a 1 M to 2 M solution is a reasonable starting point.

-

Cooling: Cool the lithium hydroxide solution to 0-5 °C in an ice bath. This is crucial to minimize the disproportionation of the hypobromite ion into bromate and bromide, which occurs more rapidly at higher temperatures.[3]

-

Addition of Bromine: Slowly add liquid bromine (Br₂) to the cooled and stirred lithium hydroxide solution. The addition should be dropwise to control the exothermic reaction and maintain the low temperature.

-

Reaction Monitoring: Continue the addition of bromine until a faint yellow-orange color persists, indicating a slight excess of bromine or the formation of the hypobromite solution.

-

Filtration (Optional): If any solid impurities are present, the solution can be filtered while cold.

-

Storage: The resulting this compound solution should be stored in a dark, cool place and used promptly due to its limited stability.

Method 2: Reaction of Lithium Hypochlorite with a Bromide Salt

This method avoids the direct handling of liquid bromine and is a common approach for generating hypobromite solutions in situ, particularly for industrial applications.[4][5]

Reaction:

LiOCl + LiBr → LiOBr + LiCl

Experimental Protocol:

-

Preparation of Reactant Solutions: Prepare aqueous solutions of lithium hypochlorite (LiOCl) and lithium bromide (LiBr).

-

Mixing: Mix the aqueous solution of lithium hypochlorite with the lithium bromide solution.[5]

-

Reaction: Allow the components to react. The reaction is generally rapid at room temperature.[4]

-

Stabilization (Optional): For applications requiring a more stable solution, a stabilizing agent can be added. Patents often describe the use of sulfamates for this purpose, although this would not have been part of the "first" synthesis.[6]

Quantitative Data from Related Syntheses

While specific quantitative data for the first synthesis of this compound is not available, data from patents for the synthesis of other alkali metal hypobromites can provide valuable insights for researchers. The following table summarizes relevant parameters.

| Parameter | Value/Range | Source | Context |

| Reactant Concentration | |||

| Alkali Hydroxide Solution | Concentrated (e.g., 34.76 wt% NaOH) | [6] | Used to prepare concentrated hypobromite solutions. |

| Alkali Metal Hypochlorite | 5% to 70% available chlorine | [4] | Starting material for reaction with a bromide source. |

| Reaction Conditions | |||

| Temperature | -5 to +10 °C (preferably 0-5 °C) | [6][7] | To minimize disproportionation of hypobromite to bromate. |

| Product Concentration | |||

| Unstabilized Hypobromite | 0.5 to 70 wt% | [4] | Achievable concentration in aqueous solution. |

| Stabilized Hypobromite | High concentrations (e.g., 28.62 wt% NaOBr) | [6] | Achieved with the use of stabilizing agents. |

| Stoichiometry | |||

| Hydroxide to Bromine Molar Ratio | 2:1 to 3:1 (preferably ~2.2:1) | [6][7] | To ensure an alkaline environment and drive the reaction. |

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Caption: Workflow for the synthesis of this compound via direct reaction of bromine and lithium hydroxide.

Caption: Workflow for the synthesis of this compound from lithium hypochlorite and lithium bromide.

Conclusion

While the formal discovery of this compound lacks a singular historical pinpoint, its conceptual origins are firmly rooted in the discovery of bromine and the subsequent understanding of halogen chemistry in the 19th century. The first synthesis was likely an intuitive extension of the reactions of bromine with other alkalis. For contemporary researchers, the synthesis of this compound is readily achievable through well-established methods, primarily the controlled reaction of bromine with lithium hydroxide at low temperatures. This guide provides the necessary historical context, detailed experimental protocols, and relevant quantitative data to enable the successful preparation and application of this versatile oxidizing agent in a modern laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Alkali metal - Wikipedia [en.wikipedia.org]

- 3. Hypobromite - Wikipedia [en.wikipedia.org]

- 4. US5942126A - Process to manufacture stabilized alkali or alkaline earth metal hypobromite and uses thereof in water treatment to control microbial fouling - Google Patents [patents.google.com]

- 5. US5683654A - Process to manufacture stabilized alkali or alkaline earth metal hypobromite and uses thereof in water treatment to control microbial fouling - Google Patents [patents.google.com]

- 6. CA2485228C - Process for the preparation of concentrated solutions of stabilized hypobromites - Google Patents [patents.google.com]

- 7. EP1501758A1 - Process for the preparation of concentrated solutions of stabilized hypobromites - Google Patents [patents.google.com]

The Enigmatic Stability of Solid Lithium Hypobromite: A Thermodynamic Inquiry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solid lithium hypobromite (LiOBr) presents a significant enigma in the field of inorganic chemistry. Despite its simple stoichiometry, a thorough review of existing scientific literature reveals a notable absence of empirical data regarding its thermodynamic stability. This technical guide addresses this knowledge gap by outlining the theoretical considerations for its stability and proposing detailed experimental protocols for its synthesis and characterization. The inherent instability of the hypobromite ion, coupled with the high charge density of the lithium cation, suggests that solid LiOBr is likely a highly reactive and thermally sensitive compound. This document serves as a foundational resource for researchers seeking to investigate the properties of this elusive material, providing a roadmap for its potential synthesis, safe handling, and thermodynamic analysis.

Introduction

Lithium-containing compounds are of immense interest across various scientific disciplines, from energy storage to pharmaceuticals. While lithium halides like lithium bromide (LiBr) are well-characterized, the corresponding hypohalites, such as this compound, remain largely unexplored.[1] The thermodynamic stability of a solid compound is a critical parameter that dictates its feasibility of isolation, storage, and application. For solid this compound, the interplay between the lattice energy of the ionic crystal and the decomposition energetics of the hypobromite anion is paramount. This guide will delve into the theoretical underpinnings of its expected (in)stability and provide a comprehensive framework for its empirical investigation.

Theoretical Considerations for the Stability of Solid this compound

The thermodynamic stability of solid this compound is governed by its Gibbs free energy of formation (ΔGf°). A positive or small negative value would indicate a propensity for decomposition. The stability can be assessed by considering the following potential decomposition pathways:

-

Disproportionation: A common decomposition route for hypohalites is disproportionation into the corresponding halide and halate. For this compound, this can be represented as: 3LiOBr(s) → 2LiBr(s) + LiBrO3(s)

-

Thermal Decomposition to Oxide and Halogen: At elevated temperatures, decomposition to the metal oxide and elemental bromine is also conceivable: 2LiOBr(s) → Li2O(s) + Br2(g)

The relative favorability of these pathways is dictated by the enthalpies and entropies of the reactions. The high polarizing power of the small Li+ cation is expected to destabilize the relatively large and easily deformable OBr- anion, likely lowering the activation energy for decomposition.

Proposed Experimental Protocols

Due to the presumed instability of solid LiOBr, all experimental work must be conducted with stringent safety precautions, including the use of personal protective equipment, fume hoods, and blast shields. Small-scale experiments are highly recommended for initial investigations.

Synthesis of Solid this compound

A potential route for the synthesis of this compound is the reaction of bromine with a cold, aqueous solution of lithium hydroxide.

Methodology:

-

Prepare a dilute solution of lithium hydroxide (LiOH) in deionized water and cool it to 0-5 °C in an ice bath.

-

Slowly add liquid bromine (Br2) dropwise to the cold, stirred LiOH solution. The reaction should be performed in a well-ventilated fume hood. The molar ratio of LiOH to Br2 should be carefully controlled to favor the formation of the hypobromite. 2LiOH(aq) + Br2(l) → LiOBr(aq) + LiBr(aq) + H2O(l)

-

To isolate a solid product, subsequent precipitation with a non-polar, water-miscible solvent (e.g., cold acetone or isopropanol) could be attempted, followed by rapid filtration and drying under vacuum at low temperatures.

Thermodynamic Characterization

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the thermal stability and decomposition temperature of a compound.[2][3]

Experimental Workflow:

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and can be used to identify decomposition products.[4]

Experimental Protocol:

-

Place a small, accurately weighed sample (2-5 mg) of the synthesized solid into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant rate (e.g., 10 °C/min).

-

Monitor the mass loss as a function of temperature. A coupled mass spectrometer (TGA-MS) would be invaluable for identifying the gaseous decomposition products (e.g., Br2).

Data Presentation

While no quantitative data for solid this compound is currently available in the literature, the following tables are presented as a template for organizing experimentally determined values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | BrLiO[5][6] | - |

| Molar Mass | 102.84 g/mol [5] | - |

| Appearance | To be determined | Visual Inspection |

| Crystal Structure | To be determined | X-ray Diffraction (XRD) |

Table 2: Thermodynamic Data for this compound

| Parameter | Value (kJ/mol) | Method of Determination |

| Enthalpy of Formation (ΔHf°) | To be determined | Calorimetry |

| Gibbs Free Energy of Formation (ΔGf°) | To be determined | Calculation from ΔHf° and S° |

| Standard Molar Entropy (S°) | To be determined | Heat Capacity Measurements |

| Decomposition Temperature (Tdecomp) | To be determined | DSC/TGA |

| Enthalpy of Decomposition (ΔHdecomp) | To be determined | DSC |

Logical Relationships in Stability Analysis

The following diagram illustrates the logical flow for assessing the thermodynamic stability of solid this compound.

References

- 1. Lithium bromide - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 4. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 5. This compound [chembk.com]

- 6. This compound | BrLiO | CID 44147536 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Challenges of Lithium Hypobromite in Organic Media: A Technical Guide to Solubility

For Immediate Release

[City, State] – December 13, 2025 – Researchers, scientists, and professionals in drug development often encounter the need for precise solubility data of various reagents. This technical guide addresses the solubility of lithium hypobromite (LiOBr) in organic solvents, a topic with limited direct quantitative data in current scientific literature. This guide provides a comprehensive framework for understanding and determining this crucial parameter, acknowledging the existing data gap and offering practical experimental protocols.

This compound is a reactive inorganic salt with potential applications as an oxidizing agent in organic synthesis. Its ionic nature suggests solubility in polar solvents. However, the inherent instability of the hypobromite ion presents significant challenges in both studying and utilizing this compound in organic media.

This document serves as a resource for researchers by consolidating the known properties of this compound, presenting solubility data for the analogous and more stable lithium bromide as a comparative reference, and detailing robust experimental methodologies for the synthesis and solubility determination of this compound.

Theoretical Framework: Factors Governing Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of factors:

-

Lattice Energy of the Solute: The strength of the electrostatic forces holding the Li⁺ and OBr⁻ ions together in the crystal lattice must be overcome for dissolution to occur.

-

Solvation Energy of the Ions: The energy released when the ions are stabilized by interactions with solvent molecules. Polar solvents with high dielectric constants are generally more effective at solvating ions.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute ions.

-

Chemical Reactions: The potential for the solute to react with the solvent, which can complicate solubility measurements. Given the oxidizing nature of the hypobromite ion, this is a critical consideration.

Synthesis of this compound

A stable and pure sample of this compound is a prerequisite for accurate solubility studies. A common method for its synthesis involves the reaction of lithium hydroxide with bromine at low temperatures to minimize the disproportionation of the hypobromite ion into bromide and bromate.

Reaction: 2 LiOH (aq) + Br₂ (l) → LiOBr (aq) + LiBr (aq) + H₂O (l)

It is important to note that this reaction produces an equimolar amount of lithium bromide. For solubility studies of pure this compound, separation or in-situ generation and immediate use would be necessary.

Experimental Protocols for Solubility Determination

Due to the scarcity of published data, researchers will likely need to determine the solubility of this compound experimentally. The following protocols provide a detailed methodology.

Gravimetric Method

This classical method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow:

Caption: Gravimetric Solubility Determination Workflow.

Spectroscopic Method (UV-Vis)

If this compound exhibits a characteristic absorbance in the UV-Vis spectrum, this method can be employed. It requires the creation of a calibration curve.

Experimental Workflow:

Caption: Spectroscopic Solubility Determination Workflow.

Analytical Titration

The concentration of hypobromite in a saturated solution can be determined by iodometric titration.

Protocol:

-

A known volume of the saturated organic solution is carefully transferred to a flask.

-

An excess of potassium iodide (KI) solution and acetic acid are added. The hypobromite oxidizes the iodide to iodine. OBr⁻ + 2I⁻ + 2H⁺ → Br⁻ + I₂ + H₂O

-

The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

The concentration of this compound in the original solution can be calculated from the volume of thiosulfate solution used.

Quantitative Data (Lithium Bromide as a Proxy)

| Solvent | Formula | Dielectric Constant (approx.) | Solubility of LiBr ( g/100 g solvent) at 25°C |

| Methanol | CH₃OH | 32.7 | ~43 |

| Ethanol | C₂H₅OH | 24.5 | ~22 |

| Acetone | (CH₃)₂CO | 20.7 | ~50 |

| Acetonitrile | CH₃CN | 37.5 | ~2.5 |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | Soluble |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Soluble |

Disclaimer: This data is for lithium bromide and should be used with caution as an estimate for the potential solubility of this compound. Experimental verification is essential.

Stability and Reactivity in Organic Solvents

The stability of this compound in organic solvents is a critical factor that can influence its solubility and practical application.

-

Disproportionation: The hypobromite ion is prone to disproportionation, especially in the presence of heat, light, or acid/base catalysts, yielding bromide and bromate. 3 LiOBr → 2 LiBr + LiBrO₃

-

Oxidation of Solvents: As a strong oxidizing agent, this compound may react with certain organic solvents, particularly those with oxidizable functional groups (e.g., alcohols, aldehydes). This reactivity can lead to the degradation of both the solute and the solvent.

The choice of an organic solvent for this compound should therefore be carefully considered, favoring aprotic, polar solvents that are resistant to oxidation.

Caption: Key Stability and Reactivity Considerations for LiOBr.

Conclusion

The solubility of this compound in organic solvents remains an area requiring further experimental investigation. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine this data accurately and safely. By understanding the synthesis, handling, and analytical methods, and by being cognizant of the inherent instability of the compound, the scientific community can begin to fill this knowledge gap, paving the way for new applications of this compound in organic synthesis and drug development.

An In-depth Technical Guide to the Physical Characteristics of Pure Lithium Hypobromite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of pure lithium hypobromite (LiBrO). Due to the compound's inherent instability, much of the available data pertains to its properties in aqueous solutions. This document consolidates the existing information from chemical databases and the limited literature to serve as a foundational resource.

Chemical Identity and Molecular Structure

This compound is an inorganic compound with a simple ionic structure consisting of a lithium cation (Li⁺) and a hypobromite anion (BrO⁻). The bromine atom in the hypobromite anion exists in the +1 oxidation state, which makes the compound a moderately strong oxidizing agent.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 13824-95-8[1] |

| Molecular Formula | BrLiO[1] |

| Molecular Weight | Approximately 102.84 g/mol [1] |

| Canonical SMILES | [Li+].[O-]Br[2] |

| InChI | InChI=1S/BrO.Li/c1-2;/q-1;+1[2] |

| InChIKey | JOUZTPYNXDURHJ-UHFFFAOYSA-N[2] |

Physical Properties

Pure this compound is typically a solid compound.[1] However, detailed quantitative physical properties such as a precise melting point, boiling point, and density have not been extensively documented in the available scientific literature, likely due to its instability. It is most commonly encountered and utilized in aqueous solutions.

Table of Known Physical Characteristics:

| Property | Value/Description |

| Physical State | Solid in its pure form[1] |

| Solubility | Readily soluble in polar solvents such as water[1] |

| Stability | Sensitive to heat and light.[1] More stable in alkaline aqueous solutions.[1] |

Experimental Protocols

General Protocol for Aqueous this compound Preparation:

This protocol describes a generalized method for the in situ preparation of this compound in an aqueous solution.

-

Reaction Setup: A reaction vessel, preferably jacketed for temperature control, is equipped with a magnetic stirrer and a means for controlled addition of reagents. The reaction should be conducted in a well-ventilated fume hood due to the handling of bromine.

-

Preparation of Lithium Hydroxide Solution: A pre-cooled aqueous solution of lithium hydroxide (LiOH) is prepared. The concentration is typically determined by the desired final concentration of this compound. The solution should be maintained at a low temperature (e.g., 0-5 °C) to enhance the stability of the resulting hypobromite.

-

Addition of Bromine: Elemental bromine (Br₂) is added slowly and dropwise to the cold, stirred lithium hydroxide solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained at a low level.

-

Reaction: The bromine reacts with the lithium hydroxide to form this compound, lithium bromide, and water, as depicted in the reaction pathway diagram below.

-

Use of Solution: The resulting aqueous solution of this compound is typically used immediately for subsequent applications due to its limited stability.

Chemical Reactivity and Decomposition

The chemical behavior of this compound is dominated by the oxidizing nature of the hypobromite anion. It is a moderately strong oxidizing agent and can participate in various redox reactions.

The stability of this compound is a significant consideration. It is sensitive to both heat and light. In aqueous solutions, it can undergo decomposition, particularly under acidic conditions where it forms the less stable hypobromous acid. The decomposition pathway can lead to the formation of lithium bromide and the release of oxygen.

Visualizations

Diagram 1: Synthesis of Aqueous this compound

Caption: Reaction pathway for the formation of aqueous this compound.

Diagram 2: Decomposition of this compound

Caption: Decomposition pathway of this compound under the influence of heat or light.

References

electrochemical potential of the BrO-/Br- couple in LiBrO

An In-depth Technical Guide on the Electrochemical Potential of the BrO⁻/Br⁻ Couple in Lithium Hypobromite (LiBrO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical potential of the hypobromite/bromide (BrO⁻/Br⁻) redox couple, with a specific focus on its characteristics within a this compound (LiBrO) environment. This document synthesizes theoretical principles, thermodynamic data, and detailed experimental protocols to serve as a core resource for researchers in electrochemistry, materials science, and drug development. Key quantitative data are presented in tabular format for clarity and comparative analysis. Methodologies for the preparation of this compound solutions and the electrochemical measurement of the BrO⁻/Br⁻ couple are detailed. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

The BrO⁻/Br⁻ redox couple is a crucial component in various electrochemical and biological systems. Hypobromite (BrO⁻), the conjugate base of hypobromous acid, is a powerful oxidizing agent. Understanding its electrochemical potential is vital for applications ranging from energy storage systems, such as lithium-bromine batteries, to its role as a microbicidal agent in biological contexts. The presence of lithium cations (Li⁺) in the electrolyte can influence the redox potential and the overall electrochemical behavior of the system due to ion-pairing effects and modifications of the ionic activity. This guide aims to provide a detailed theoretical and practical framework for studying the BrO⁻/Br⁻ couple in a LiBrO solution.

Theoretical Background

The electrochemical potential of the BrO⁻/Br⁻ couple is governed by the Nernst equation, which relates the reduction potential of a half-reaction to the standard electrode potential, temperature, and the activities (approximated by concentrations) of the chemical species involved.

The BrO⁻/Br⁻ Half-Reaction

In an alkaline aqueous solution, the reduction of hypobromite to bromide is represented by the following half-reaction:

BrO⁻(aq) + H₂O(l) + 2e⁻ ⇌ Br⁻(aq) + 2OH⁻(aq)

The standard reduction potential (E°) for this reaction is +0.76 V versus the Standard Hydrogen Electrode (SHE) at 25°C.

The Nernst Equation

The Nernst equation allows for the calculation of the electrode potential (E) under non-standard conditions:

E = E° - (RT/nF) * ln(Q)

Where:

-

E is the reduction potential under non-standard conditions.

-

E° is the standard reduction potential.

-

R is the universal gas constant (8.314 J/(mol·K)).

-

T is the absolute temperature in Kelvin.

-

n is the number of moles of electrons transferred in the balanced half-reaction (in this case, n = 2).

-

F is the Faraday constant (96,485 C/mol).

-

Q is the reaction quotient.

For the BrO⁻/Br⁻ half-reaction, the reaction quotient Q is given by:

Q = [Br⁻][OH⁻]² / [BrO⁻]

Thus, the Nernst equation for the BrO⁻/Br⁻ couple is:

E = 0.76 - (RT/2F) * ln([Br⁻][OH⁻]² / [BrO⁻])

This equation demonstrates that the electrochemical potential of the BrO⁻/Br⁻ couple is dependent on the concentrations of hypobromite, bromide, and hydroxide ions in the solution.

Quantitative Data

The following table summarizes the key quantitative data for the BrO⁻/Br⁻ redox couple.

| Parameter | Value | Conditions | Reference(s) |

| Half-Reaction | BrO⁻ + H₂O + 2e⁻ ⇌ Br⁻ + 2OH⁻ | Aqueous solution | |

| Standard Reduction Potential (E°) | +0.76 V vs. SHE | 25 °C (298.15 K), 1 M concentrations | |

| Number of Electrons (n) | 2 | ||

| Nernst Equation | E = 0.76 - (0.0592/2) log₁₀(Q) at 25°C | Q = [Br⁻][OH⁻]² / [BrO⁻] |

Experimental Protocols

This section provides detailed methodologies for the preparation of a this compound solution and the subsequent measurement of the electrochemical potential of the BrO⁻/Br⁻ couple using cyclic voltammetry.

Preparation of this compound (LiBrO) Solution

This compound is typically prepared in situ due to its instability.

Materials:

-

Lithium hydroxide (LiOH)

-

Bromine (Br₂)

-

Distilled or deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Glass beaker and graduated cylinders

Procedure:

-

Prepare a solution of lithium hydroxide (e.g., 0.2 M) in water. The concentration can be adjusted based on experimental requirements.

-

Cool the LiOH solution in an ice bath to approximately 0-5 °C. This is crucial to minimize the disproportionation of hypobromite to bromate and bromide.

-

While stirring the cooled LiOH solution vigorously, slowly add a stoichiometric amount of liquid bromine. The reaction is as follows: 2LiOH(aq) + Br₂(l) → LiBrO(aq) + LiBr(aq) + H₂O(l)

-

The addition of bromine should be done dropwise in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The resulting solution will contain this compound and lithium bromide.

Measurement of Electrochemical Potential using Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electrochemical technique to study the redox processes.[1][2][3]

Apparatus:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire or mesh)

-

Nitrogen or Argon gas for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, followed by rinsing with deionized water and sonication to remove any residual alumina particles.

-

Cell Assembly: Assemble the three-electrode cell with the prepared LiBrO solution as the electrolyte. Ensure the reference electrode tip is placed close to the working electrode to minimize iR drop.

-

Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the parameters on the potentiostat. A typical potential window for the BrO⁻/Br⁻ couple would be from approximately +1.0 V to -0.2 V vs. Ag/AgCl. The exact range may need to be optimized.

-

Set a suitable scan rate, for example, 50 mV/s.

-

Initiate the scan, sweeping the potential from a starting value towards the negative direction to observe the reduction of BrO⁻, and then reversing the scan to observe the oxidation of Br⁻.

-

-

Data Analysis:

-

The resulting cyclic voltammogram will show a cathodic peak corresponding to the reduction of BrO⁻ and an anodic peak for the oxidation of Br⁻.

-

The formal potential (E°') of the redox couple can be estimated as the midpoint of the cathodic and anodic peak potentials (Epc and Epa, respectively): E°' ≈ (Epc + Epa) / 2.

-

Visualizations

Logical Relationship of Factors Influencing Electrochemical Potential

Caption: Relationship of factors affecting the BrO⁻/Br⁻ potential.

Experimental Workflow for Electrochemical Measurement

Caption: Workflow for the electrochemical measurement of LiBrO.

Conclusion

This technical guide has provided a detailed examination of the electrochemical potential of the BrO⁻/Br⁻ couple in a this compound medium. By combining theoretical principles with practical experimental protocols and clear visualizations, this document serves as a valuable resource for researchers. The provided data and methodologies will aid in the design and interpretation of experiments involving this important redox system, fostering further advancements in related fields of study. Future research should focus on experimentally determining the activity coefficients of the involved ions in LiBrO solutions to refine the application of the Nernst equation and to quantify the precise influence of the lithium cation on the redox potential.

References

Methodological & Application

The Evolving Landscape of Alcohol Oxidation: A Look at Hypobromite-Based Reagents

For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols is a cornerstone of organic synthesis. While a vast arsenal of oxidizing agents exists, the exploration of milder, more selective, and cost-effective reagents is a continuous pursuit. This document delves into the use of hypobromite species for the selective oxidation of primary and secondary alcohols, providing an overview of the current understanding, experimental considerations, and a generalized protocol based on related, well-documented systems.

Initial investigations into the direct application of pre-formed lithium hypobromite for selective alcohol oxidation reveal a notable scarcity of detailed protocols and comprehensive data in peer-reviewed literature. This compound is recognized as a solid oxidizing agent that exhibits greater stability in alkaline conditions.[1] However, its practical application in synthetic organic chemistry appears to be limited, with more focus placed on related in situ generated hypobromite or bromide-catalyzed systems.

A Shift in Focus: In Situ Generation of Hypobromite and Bromide Catalysis

The more prevalent and well-documented approach involves the in situ generation of the active oxidizing species, often hypobromous acid or the hypobromite ion, from more stable and readily available precursors. This strategy circumvents the challenges associated with the stability of hypobromite solutions.[2]

One prominent method involves the use of an alkali metal bromide, such as potassium bromide (KBr), in the presence of a stoichiometric oxidant like Oxone (potassium peroxymonosulfate) or hydrogen peroxide.[3][4] This bromide-catalyzed approach offers a versatile and efficient means of converting alcohols to their corresponding carbonyl compounds under mild conditions.[3]

Mechanism of Bromide-Catalyzed Alcohol Oxidation

The generally accepted mechanism for bromide-catalyzed alcohol oxidation involves the initial oxidation of the bromide ion (Br⁻) by a primary oxidant (e.g., Oxone) to form an electrophilic bromine species, such as hypobromous acid (HOBr) or an acyl hypobromite. This species then reacts with the alcohol to form an alkoxide intermediate. Subsequent elimination, often base-assisted, yields the desired carbonyl compound (aldehyde or ketone) and regenerates the bromide ion, allowing it to re-enter the catalytic cycle.

Figure 1. Generalized catalytic cycle for the bromide-catalyzed oxidation of alcohols.

Experimental Protocols and Data

While specific data for this compound is unavailable, the following tables summarize representative data for the selective oxidation of alcohols using a KBr/Oxone system, which serves as a practical analogue.

Table 1: Selective Oxidation of Primary Alcohols to Aldehydes

| Substrate (Primary Alcohol) | Product (Aldehyde) | Catalyst System | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | KBr / Oxone | CH₃CN/H₂O | 0.5 | 95 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | KBr / Oxone | CH₃CN/H₂O | 0.5 | 98 |

| 1-Octanol | 1-Octanal | KBr / Oxone | CH₃CN/H₂O | 1 | 85 |

| Cinnamyl alcohol | Cinnamaldehyde | KBr / Oxone | CH₃CN/H₂O | 0.5 | 92 |

Note: Data is representative and compiled from studies on bromide-catalyzed oxidations.[3][4] Actual results may vary based on specific reaction conditions.

Table 2: Selective Oxidation of Secondary Alcohols to Ketones

| Substrate (Secondary Alcohol) | Product (Ketone) | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1-Phenylethanol | Acetophenone | KBr / Oxone | CH₃CN/H₂O | 0.5 | 99 |

| Cyclohexanol | Cyclohexanone | KBr / Oxone | CH₃CN/H₂O | 1 | 90 |

| 2-Octanol | 2-Octanone | KBr / Oxone | CH₃CN/H₂O | 1.5 | 88 |

| Borneol | Camphor | KBr / Oxone | CH₃CN/H₂O | 2 | 85 |

Note: Data is representative and compiled from studies on bromide-catalyzed oxidations.[3][4] Actual results may vary based on specific reaction conditions.

Application Note: Generalized Protocol for Bromide-Catalyzed Alcohol Oxidation

This protocol provides a general procedure for the selective oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone using a potassium bromide/Oxone system.

Materials:

-

Alcohol substrate

-

Potassium bromide (KBr)

-

Oxone® (potassium peroxymonosulfate)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

Figure 2. General experimental workflow for bromide-catalyzed alcohol oxidation.

-

Reaction Setup: In a round-bottom flask, dissolve the alcohol substrate (1.0 mmol) and potassium bromide (0.2 mmol, 0.2 equivalents) in a mixture of acetonitrile and water (typically a 1:1 ratio, 10 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Oxidant: To the cooled solution, add Oxone® (1.2 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Caution: The addition may be exothermic.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

-